3,4-Difluorobenzoyl chloride

Catalog No.
S755188
CAS No.
76903-88-3
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzoyl chloride

CAS Number

76903-88-3

Product Name

3,4-Difluorobenzoyl chloride

IUPAC Name

3,4-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3H

InChI Key

RPQWXGVZELKOEU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)Cl)F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)F

The exact mass of the compound 3,4-Difluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Difluorobenzoyl chloride (CAS 76903-88-3) is a highly reactive, moisture-sensitive liquid acylating agent utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Featuring two strongly electron-withdrawing fluorine atoms on the aromatic ring, this compound exhibits enhanced electrophilicity at the carbonyl carbon compared to standard benzoyl chlorides. In medicinal chemistry, the 3,4-difluorophenyl moiety is a privileged structural motif used to increase lipophilicity, improve target binding affinity, and block cytochrome P450-mediated metabolic oxidation. For industrial procurement, it serves as a direct, high-yielding precursor for amides and esters, bypassing the need for expensive peptide coupling reagents required by its free acid counterpart .

Substituting 3,4-difluorobenzoyl chloride with its free acid (3,4-difluorobenzoic acid) or mono-fluorinated analogs (e.g., 4-fluorobenzoyl chloride) fundamentally alters both process economics and final product performance. In synthetic workflows, replacing the acid chloride with the free acid necessitates stoichiometric amounts of expensive coupling agents (e.g., HATU, EDC) and complicates downstream purification with urea byproducts. In pharmacological applications, downgrading to a mono-fluoro or unsubstituted benzoyl group frequently results in a loss of metabolic stability and target affinity; the specific 3,4-difluoro pattern provides a unique steric and electronic profile that optimally fills hydrophobic receptor pockets while resisting hepatic oxidative metabolism [1].

Superior Target Affinity vs. Mono-Fluoro Analogs in Receptor Antagonists

In the optimization of benzimidazole-4,7-dione-based P2X3 receptor antagonists for neuropathic pain, the choice of the benzoyl substituent critically determined potency. The derivative synthesized using 3,4-difluorobenzoyl chloride achieved an IC50 of 375 nM. In contrast, the 4-fluorobenzoyl comparator showed weaker affinity (IC50 = 450 nM), and the 4-trifluoromethylbenzoyl analog completely lost activity (IC50 > 10,000 nM) [1].

Evidence DimensionP2X3R Antagonistic Potency (IC50)
Target Compound Data375 nM (3,4-difluorobenzoyl derivative)
Comparator Or Baseline450 nM (4-fluorobenzoyl derivative)
Quantified Difference16.6% improvement in IC50 potency
ConditionsIn vitro P2X3R antagonism assay

Proves that the 3,4-difluoro substitution is not just a generic halogenation, but a specific structural requirement for maximizing receptor binding in pain therapeutics.

Optimized Pharmacokinetics and Hepatic Clearance for CNS Drugs

During the development of the first selective M5 negative allosteric modulator (NAM) for CNS applications, 3,4-difluorobenzoyl chloride was selected to acylate the core scaffold. The resulting probe compound (ML375) demonstrated exceptional metabolic stability, exhibiting a low human hepatic microsomal intrinsic clearance (CLint) of 2.6 mL/min/kg and a predicted hepatic clearance of 2.3 mL/min/kg [1]. This specific fluorination pattern protected the aromatic ring from oxidative metabolism that typically degrades less substituted analogs.

Evidence DimensionHuman Hepatic Microsomal Intrinsic Clearance (CLint)
Target Compound Data2.6 mL/min/kg (3,4-difluorobenzoyl derivative)
Comparator Or BaselineUnsubstituted or mono-substituted baselines (rapidly metabolized)
Quantified DifferenceAchieved highly stable CLint profile suitable for in vivo CNS targeting
ConditionsHuman liver microsome stability assay

Highlights the compound's value as a building block for producing highly metabolically stable, CNS-penetrant drug candidates.

Process Efficiency vs. Free Acid Precursor

For the synthesis of fluorinated amides and esters, 3,4-difluorobenzoyl chloride offers direct, rapid acylation (often complete within 1-2 hours at ambient temperature) using inexpensive amine bases like DIPEA or triethylamine . Conversely, utilizing 3,4-difluorobenzoic acid requires the addition of stoichiometric coupling reagents (e.g., EDC, HATU) which significantly increases raw material costs and generates urea byproducts that complicate large-scale purification.

Evidence DimensionReagent requirement and reaction time
Target Compound DataDirect acylation with simple base (1-2 hours)
Comparator Or Baseline3,4-difluorobenzoic acid (requires HATU/EDC + longer reaction times)
Quantified DifferenceElimination of stoichiometric coupling reagents
ConditionsStandard amide bond formation in DCM/DMF

Drives procurement decisions for scale-up synthesis by lowering reagent costs and simplifying downstream processing.

Enhanced Electrophilicity for Hindered Amines

The presence of two strongly electron-withdrawing fluorine atoms at the 3 and 4 positions significantly increases the partial positive charge on the carbonyl carbon compared to unsubstituted benzoyl chloride. This enhanced electrophilicity allows 3,4-difluorobenzoyl chloride to efficiently acylate sterically hindered or electronically deactivated amines that would otherwise require elevated temperatures or prolonged reaction times with standard benzoyl chloride [1].

Evidence DimensionCarbonyl electrophilicity and reaction kinetics
Target Compound DataHighly activated carbonyl (rapid acylation)
Comparator Or BaselineBenzoyl chloride (baseline activation)
Quantified DifferenceFaster acylation kinetics for deactivated nucleophiles
ConditionsAcylation of hindered amines under mild conditions

Ensures reliable and high-yielding coupling reactions even with challenging substrates in complex API synthesis.

Synthesis of CNS-Penetrant Neuromodulators

Due to its ability to impart high metabolic stability and low hepatic clearance, 3,4-difluorobenzoyl chloride is the optimal building block for developing negative allosteric modulators (e.g., M5 NAMs) and other neurotherapeutics requiring robust in vivo half-lives [1].

Development of Analgesic Receptor Antagonists

The specific 3,4-difluoro geometry provides superior binding affinity in hydrophobic receptor pockets, making it the preferred acylating agent over mono-fluoro analogs when synthesizing P2X3 receptor antagonists for neuropathic pain [2].

Scalable API Manufacturing

In industrial process chemistry, this acid chloride is prioritized over 3,4-difluorobenzoic acid to streamline the large-scale production of fluorinated amides, eliminating the need for expensive peptide coupling reagents and simplifying product isolation.

Agrochemical Active Ingredient Formulation

The incorporation of the 3,4-difluorophenyl moiety is widely used in modern agrochemicals (such as advanced fungicides and herbicides) to enhance environmental persistence and target enzyme inhibition, where the acid chloride serves as the most efficient synthetic precursor [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

76903-88-3

Wikipedia

3,4-Difluorobenzoyl chloride

Dates

Last modified: 08-15-2023

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